6-[3-(Dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Description
This compound belongs to the pyrano[3,4-c]pyridine family, characterized by a fused pyranopyridine core and functionalized with a dimethylaminopropylamino group at position 6, a phenyl group at position 8, and a nitrile group at position 3.
Properties
IUPAC Name |
6-[3-(dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-22(2)13-17-18(14-23)21(24-11-8-12-26(3)4)25-20(19(17)15-27-22)16-9-6-5-7-10-16/h5-7,9-10H,8,11-13,15H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARKJMXFBSZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)NCCCN(C)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324848 | |
| Record name | 6-[3-(dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371959-62-5 | |
| Record name | 6-[3-(dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-pyrano[3,4-c]pyridine-5-carbonitrile with 3-(dimethylamino)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to ensure high purity and yield of the final product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-[3-(Dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
6-[3-(Dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- The target compound’s dimethylaminopropylamino group distinguishes it from chloro (e.g., ) or amino-substituted derivatives (e.g., ). This substituent likely enhances solubility and CNS activity due to its basicity and hydrophilicity .
- Pyrano[3,4-c]pyridine vs. Pyrano[2,3-c]pyrazole: The pyridine core (target compound) may exhibit different electronic properties compared to pyrazole-containing analogues (e.g., ), influencing binding affinity to biological targets.
Key Observations :
- The target compound’s synthesis may involve transamination reactions, as seen in pyrano[3,4-c]pyridine derivatives (e.g., piperidine displacement with hydrazine hydrate in ).
- Multi-component reactions dominate pyrazole-fused analogues (e.g., ), but pyrano[3,4-c]pyridines often require sequential functionalization .
Physicochemical and Spectral Properties
Table 3: Physicochemical Data for Selected Analogues
Biological Activity
6-[3-(Dimethylamino)propylamino]-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a dihydropyrano framework fused with a pyridine ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H28N4O
- Molar Mass : 364.48 g/mol
- CAS Number : 371959-62-5
The presence of the dimethylamino group and phenyl substituents enhances the compound's chemical reactivity and solubility, making it an attractive candidate for further medicinal studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential applications in cancer treatment due to its ability to modulate biological pathways involved in tumor growth.
- Neurological Effects : The compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes linked to disease progression.
The mechanisms through which this compound exerts its effects include:
- Interaction with Receptors : The compound may interact with various receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of enzymes that play crucial roles in disease processes.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Study A | Anticancer | The compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29) at low micromolar concentrations. |
| Study B | Neurological | In vitro studies indicated modulation of neurotransmitter release, suggesting potential for treating depression-related disorders. |
| Study C | Enzyme Inhibition | Exhibited inhibitory effects on specific kinases involved in cancer cell proliferation. |
Detailed Findings
- Anticancer Studies : In vitro assays revealed that the compound inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 5 to 15 µM. Mechanistic studies indicated that the compound triggers apoptosis through caspase activation.
- Neuropharmacological Studies : Behavioral assays in animal models suggested that the compound has antidepressant-like effects, potentially through serotonin receptor modulation.
- Enzyme Interaction Studies : The compound was shown to inhibit protein kinases involved in cancer signaling pathways, suggesting a dual mechanism involving both receptor interaction and enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
